4-(Bromomethyl)-2-methylpyridine 4-(Bromomethyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1167055-68-6
VCID: VC0105936
InChI: InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
SMILES: CC1=NC=CC(=C1)CBr
Molecular Formula: C7H8BrN
Molecular Weight: 186.052

4-(Bromomethyl)-2-methylpyridine

CAS No.: 1167055-68-6

Cat. No.: VC0105936

Molecular Formula: C7H8BrN

Molecular Weight: 186.052

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2-methylpyridine - 1167055-68-6

Specification

CAS No. 1167055-68-6
Molecular Formula C7H8BrN
Molecular Weight 186.052
IUPAC Name 4-(bromomethyl)-2-methylpyridine
Standard InChI InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
Standard InChI Key MVVGGQWHXOPXRQ-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)CBr

Introduction

Chemical Structure and Properties

Structural Identification

4-(Bromomethyl)-2-methylpyridine is a heterocyclic organic compound with the molecular formula C₇H₈BrN. The structure features a pyridine ring with two key substituents: a bromomethyl group (-CH₂Br) at the para position (C-4) and a methyl group (-CH₃) at the ortho position (C-2). The compound can be identified through various structural notations:

  • SMILES Notation: CC1=NC=CC(=C1)CBr

  • InChI: InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3

  • InChIKey: MVVGGQWHXOPXRQ-UHFFFAOYSA-N

The molecular structure contains a pyridine nitrogen atom that contributes to the compound's basic properties, while the bromomethyl group provides an electrophilic site susceptible to nucleophilic attack, making it valuable in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 4-(Bromomethyl)-2-methylpyridine can be partially inferred from its structural features and data available on related compounds:

Table 1: Physical and Chemical Properties of 4-(Bromomethyl)-2-methylpyridine

PropertyValueNote
Molecular Weight186.05 g/molCalculated from molecular formula C₇H₈BrN
Physical StateSolidBased on related pyridine derivatives
SolubilitySoluble in organic solventsTypical for pyridine derivatives
ReactivityReactive at bromomethyl positionSusceptible to nucleophilic substitution
BasicityWeakly basicDue to pyridine nitrogen

The hydrobromide salt form of this compound would naturally possess different physical properties, including higher melting point and water solubility compared to the free base.

Spectroscopic Data

Mass spectrometry data for various adducts of 4-(Bromomethyl)-2-methylpyridine provides useful information for analytical identification:

Table 2: Predicted Collision Cross Section Data for 4-(Bromomethyl)-2-methylpyridine

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.99129129.8
[M+Na]⁺207.97323134.6
[M+NH₄]⁺203.01783135.6
[M+K]⁺223.94717133.7
[M-H]⁻183.97673130.9
[M+Na-2H]⁻205.95868135.0
[M]⁺184.98346129.7
[M]⁻184.98456129.7

Synthesis and Preparation

Laboratory Preparation Methods

Laboratory preparation of 4-(Bromomethyl)-2-methylpyridine requires careful control of reaction conditions due to the reactive nature of both the starting materials and the product. Based on analogous reactions, the following general procedure may be applicable:

  • Radical bromination of 2,4-dimethylpyridine

  • Purification through column chromatography

  • Potential conversion to the hydrobromide salt for stabilization

The preparation of the hydrobromide salt would likely improve stability for storage and handling purposes, as is common practice with other pyridine derivatives containing reactive halogenated groups .

Applications and Uses

Research Applications

4-(Bromomethyl)-2-methylpyridine serves as a valuable building block in organic synthesis due to its bifunctional nature:

  • The bromomethyl group provides a reactive site for nucleophilic substitution reactions

  • The methyl group can undergo further functionalization

  • The pyridine nitrogen offers coordination capability

These features make it useful in the synthesis of:

  • Complex heterocyclic compounds

  • Ligands for coordination chemistry

  • Functionalized materials

Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding 4-(Bromomethyl)-2-methylpyridine:

Table 3: Structural Analogs of 4-(Bromomethyl)-2-methylpyridine

CompoundCAS NumberKey Structural Difference
4-(Bromomethyl)pyridine hydrobromide73870-24-3Lacks 2-methyl group
4-Bromo-2-methylpyridine22282-99-1Bromine directly on ring instead of bromomethyl
4-bromo-5-(bromomethyl)-2-methylpyridineN/AAdditional bromine at 5-position
4-(Bromomethyl)-2-methoxypyridine hydrobromide2288708-87-0Methoxy group instead of methyl at 2-position

Comparative Analysis

The reactivity and applications of 4-(Bromomethyl)-2-methylpyridine can be better understood by comparing it with its structural analogs:

  • The presence of the 2-methyl group in 4-(Bromomethyl)-2-methylpyridine (compared to 4-(Bromomethyl)pyridine) likely influences:

    • Electron density in the pyridine ring

    • Steric hindrance near the pyridine nitrogen

    • Potential for further functionalization

  • Compared to 4-Bromo-2-methylpyridine, 4-(Bromomethyl)-2-methylpyridine offers:

    • Different reactivity profile (alkyl halide vs. aryl halide)

    • Greater flexibility in molecular design due to the methylene spacer

  • The methyl group at the 2-position (compared to the methoxy group in 4-(Bromomethyl)-2-methoxypyridine) results in:

    • Different electronic properties

    • Different hydrogen bonding capabilities

    • Different metabolic stability in biological systems

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